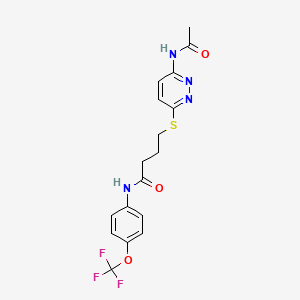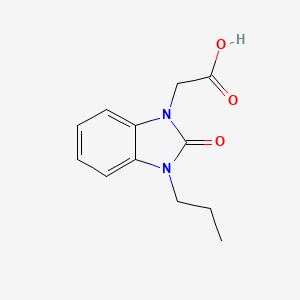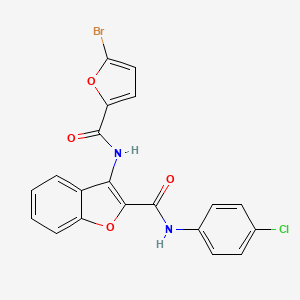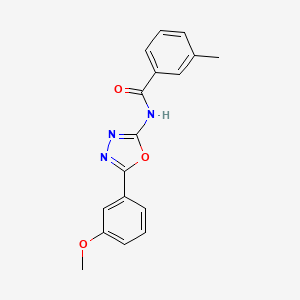![molecular formula C11H8N2 B2802092 Benzo[cd]indol-2-amine CAS No. 108155-26-6](/img/structure/B2802092.png)
Benzo[cd]indol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[cd]indol-2(1H)-one, also referred to as naphtholactam , is a compound that has been studied for its potential in cancer therapy . It has been used in the development of lysosome-targeted bio-imaging agents and anti-metastatic agents .
Synthesis Analysis
The synthesis of Benzo[cd]indol-2(1H)-one derivatives has been explored in various studies. For instance, a study reported the development of three novel series of polyamine-Benzo[cd]indol-2(1H)-one conjugates . Another study discussed the use of Benzo[cd]indol-2(1H)-one as a reactant in photo-Fries rearrangement and in the preparation of potential antitumor agents .Molecular Structure Analysis
Benzo[cd]indol-2(1H)-one is a part of a new class of BET bromodomain inhibitors . The structure-based optimization of this compound has led to the development of potent compounds with significantly improved activity .Chemical Reactions Analysis
While specific chemical reactions involving Benzo[cd]indol-2(1H)-one are not detailed in the search results, indole derivatives, which include Benzo[cd]indol-2(1H)-one, are known to be involved in various reactions. For instance, they can act as reactants in photo-Fries rearrangement .科学的研究の応用
- Researchers have explored benzo[cd]indol-2(1H)-ones derivatives as lysosome-targeted anti-metastatic agents. Specifically, compound 15f demonstrated potent inhibitory activity against hepatocellular carcinoma (HCC) migration both in vitro and in vivo. It entered cancer cells via lysosomal polyamine transporters, inducing autophagy and apoptosis. The crosstalk between autophagy and apoptosis induced by 15f showed mutually reinforcing patterns. Additionally, 15f exhibited strong green fluorescence, making it a potential imaging agent for lysosomes .
- Benzo[cd]indol-2(1H)-ones have been identified as a new class of BET bromodomain inhibitors. Starting from structure-based virtual screening (SBVS), these compounds were optimized and evaluated. They exhibit promising binding activities against BRD4, a key protein involved in epigenetic regulation .
Anti-Metastatic Agent
BET Bromodomain Inhibitors
作用機序
Target of Action
Benzo[cd]indol-2-amine primarily targets lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, making them a promising target in cancer treatment .
Mode of Action
Benzo[cd]indol-2-amine enters cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by Benzo[cd]indol-2-amine is mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway and the apoptosis pathway . By inducing these pathways, it disrupts the normal functioning of the cancer cells, leading to their death. The exact downstream effects of these pathways are complex and depend on the specific cellular context.
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cellular uptake
Result of Action
The result of Benzo[cd]indol-2-amine’s action is the inhibition of cancer cell migration , both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to their death . This makes it a potential therapeutic agent against cancers such as hepatocellular carcinoma .
Action Environment
The action of Benzo[cd]indol-2-amine can be influenced by various environmental factors. For instance, the presence of the polyamine transporter in the cell membrane is crucial for the compound’s entry into the cell
Safety and Hazards
将来の方向性
Benzo[cd]indol-2(1H)-one and its derivatives have shown promise in cancer therapy, particularly as lysosome-targeted anti-metastatic agents . Future research could focus on further developing these compounds for use against liver-cancer metastasis and lysosome imaging . Additionally, the strategy of conjugating polyamine tails with bioactive molecules such as anticancer and antimicrobial agents has been widely exploited to enhance their pharmacological profile . This suggests potential future directions in the development of new therapeutic possibilities.
特性
IUPAC Name |
benzo[cd]indol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJOJPQROXNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24829130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)
![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)
![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2802021.png)

![4-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2802025.png)
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2802027.png)
